
Troubleshooting low yield in RNA extraction with
phenol chloroform.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phenol chloroform

Cat. No.: B8533926 Get Quote

Technical Support Center: Phenol-Chloroform
RNA Extraction
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low yield and other issues during RNA extraction using the phenol-chloroform method.

Troubleshooting Guides & FAQs
This section addresses common problems encountered during phenol-chloroform RNA

extraction in a question-and-answer format.

Q1: My final RNA yield is very low. What are the possible causes and solutions?

A: Low RNA yield is a frequent issue with several potential causes:

Incomplete Cell Lysis: The first critical step is the complete disruption of cells or tissues to

release the RNA. If lysis is incomplete, the RNA will remain trapped, leading to poor yield.

Solution: Ensure thorough homogenization of the tissue or cell pellet in the lysis reagent

(e.g., TRIzol). For difficult-to-lyse samples, consider mechanical disruption methods like

bead beating or using a rotor-stator homogenizer. Ensure you are using the correct

volume of lysis reagent for your starting material.
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Insufficient Starting Material: The amount of RNA recovered is proportional to the amount of

starting material.

Solution: If feasible, increase the initial amount of tissue or number of cells. Research has

shown a strong positive correlation between tissue mass and RNA concentration.[1]

Suboptimal Phase Separation: Poor separation of the aqueous phase (containing RNA) from

the organic phase and interphase can lead to significant loss of RNA.

Solution: Ensure vigorous mixing after adding chloroform to create a homogenous

emulsion. After centrifugation, carefully aspirate the upper aqueous phase without

disturbing the interphase, where DNA and proteins are trapped.[2][3] Leaving a small

amount of the aqueous phase behind is preferable to aspirating part of the interphase.

RNA Degradation: RNA is highly susceptible to degradation by RNases, which can be

introduced from various sources.

Solution: Work in an RNase-free environment. Use certified RNase-free tubes, tips, and

reagents. Wear gloves at all times and change them frequently. Process samples quickly

or store them appropriately in an RNA stabilization solution or at -80°C.

Inefficient RNA Precipitation: The precipitation of RNA with isopropanol can be inefficient,

especially with low RNA concentrations.

Solution: Ensure the correct volume of isopropanol is added and mixed thoroughly.

Increasing the incubation time at -20°C or 4°C can improve precipitation. Using a carrier

like glycogen can also help visualize the pellet and improve recovery, especially for low-

concentration samples.[4]

Q2: My A260/280 ratio is below 1.8. What does this indicate and how can I fix it?

A: An A260/280 ratio below 1.8 typically indicates protein contamination. Phenol itself can also

contribute to absorbance at 280 nm.

Cause: Contamination from the interphase or organic phase during the aqueous phase

transfer is a common reason. Incomplete cell lysis can also result in protein carryover.
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Solution:

Be meticulous during the aspiration of the aqueous phase to avoid collecting any of the

interphase.

An additional chloroform extraction can help remove residual phenol and proteins.[2][3][5]

[6]

Ensure complete homogenization to allow for proper partitioning of proteins into the

organic phase.

Q3: My A260/230 ratio is low. What is the cause and how can I improve it?

A: A low A260/230 ratio suggests contamination with substances that absorb at 230 nm, such

as phenol, guanidine salts from the lysis buffer, or carbohydrates.[1] This type of contamination

can inhibit downstream enzymatic reactions.

Solution:

Additional Ethanol Wash: Performing an extra wash of the RNA pellet with 75% ethanol

can effectively remove residual salts and other contaminants, significantly improving the

A260/230 ratio.[1][7][8]

Careful Supernatant Removal: After the ethanol wash, ensure all residual ethanol is

removed before resuspending the RNA pellet, as it can interfere with downstream

applications. Be careful not to over-dry the pellet, as this can make it difficult to resuspend.

Q4: I suspect my RNA sample is contaminated with genomic DNA. How can I avoid this?

A: DNA contamination is a common issue in phenol-chloroform RNA extraction, as the DNA is

located in the interphase and can be accidentally transferred with the aqueous phase.

Solution:

Careful Aqueous Phase Aspiration: As with preventing protein contamination, be extremely

careful when removing the aqueous phase.
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DNase Treatment: The most effective way to remove DNA contamination is to treat the

purified RNA sample with RNase-free DNase I.

Acid-Phenol: Using an acidic phenol solution will cause DNA to partition into the organic

phase, thus reducing contamination in the aqueous phase.

Data Presentation
The following table summarizes the impact of key protocol modifications on RNA purity.

Protocol
Modification

Impact on A260/280
Ratio

Impact on A260/230
Ratio

Reference

Additional Chloroform

Wash

No significant

improvement
Significant decline [8]

Additional 75%

Ethanol Wash

No significant

improvement

Significant

improvement
[1][7][8]

Experimental Protocols
Below are detailed methodologies for a standard and an optimized phenol-chloroform RNA

extraction procedure.

Standard Phenol-Chloroform RNA Extraction Protocol
This protocol is a conventional method for RNA isolation.

Homogenization: Homogenize tissue or cells in 1 mL of TRIzol reagent per 50-100 mg of

tissue or 5-10 x 10^6 cells.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature.

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

Cap the tube securely and shake vigorously for 15 seconds.
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Incubate at room temperature for 2-3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red

organic phase, a white interphase, and an upper colorless aqueous phase containing

RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a new tube.

Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash:

Remove the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspension:

Discard the ethanol wash.

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA in RNase-free water.

Optimized Phenol-Chloroform RNA Extraction Protocol
This protocol includes modifications to improve RNA purity.[3][5]

Homogenization: Homogenize tissue or cells in 1 mL of TRIzol reagent per 50-100 mg of

tissue or 5-10 x 10^6 cells.
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Phase Separation:

Incubate the homogenate for 5 minutes at room temperature.

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

Cap the tube securely and shake vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Additional Chloroform Wash:

Carefully transfer the upper aqueous phase to a new tube.

Add an equal volume of chloroform.[3]

Shake vigorously for 15 seconds.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation:

Transfer the upper aqueous phase to a new tube.

Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

RNA Wash (Two Washes):

Remove the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
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Remove the supernatant and repeat the ethanol wash step.[3]

Resuspension:

Discard the final ethanol wash.

Air-dry the pellet for 5-10 minutes.

Resuspend the RNA in RNase-free water.

Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision

tree.
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Caption: Standard Phenol-Chloroform RNA Extraction Workflow.
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Caption: Optimized Phenol-Chloroform RNA Extraction Workflow.
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Caption: Troubleshooting Decision Tree for Low RNA Yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-phenol-chloroform]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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